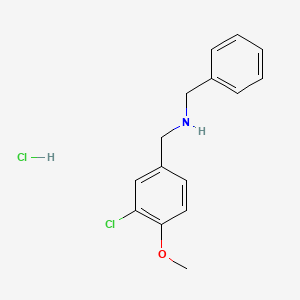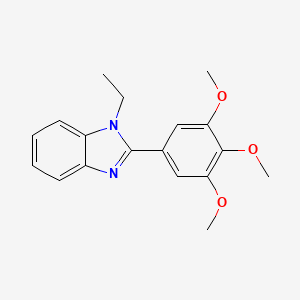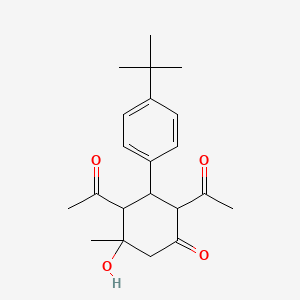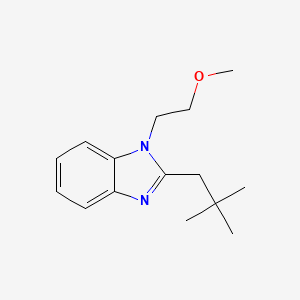![molecular formula C16H18N2O2S B4236851 N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide](/img/structure/B4236851.png)
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the FDA in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib is a selective COX-2 inhibitor, which means it targets the enzyme cyclooxygenase-2 (COX-2) that is responsible for inflammation and pain.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide works by selectively inhibiting COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation and pain without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition makes celecoxib a safer alternative to traditional NSAIDs, which can cause gastrointestinal side effects.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has been shown to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also has antiangiogenic effects, which means it inhibits the formation of new blood vessels that are necessary for tumor growth. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has also been shown to have neuroprotective effects, which means it protects neurons from damage and promotes their survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for studying inflammation and pain. It is also readily available and relatively inexpensive compared to other drugs. However, celecoxib has some limitations for lab experiments. It has a short half-life, which means it needs to be administered frequently to maintain therapeutic levels. It also has off-target effects, which means it can affect other pathways in addition to COX-2.
Zukünftige Richtungen
There are several future directions for the study of celecoxib. One direction is to further investigate its potential use in cancer therapy. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colorectal cancer. Another direction is to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has been shown to have neuroprotective effects, and further studies could explore its potential as a treatment for these diseases. Finally, there is a need for further studies to optimize the dosing and administration of celecoxib to maximize its therapeutic effects while minimizing its side effects.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-[4-(acetylamino)phenyl]-3-(5-methyl-2-thienyl)propanamide has also been studied for its potential use in cancer therapy due to its ability to inhibit COX-2, which is overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDSEKKLEMHUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-(4-methoxyphenyl)-5-[(5-methoxy-8-quinolinyl)amino]-2H-1,2,3-triazol-4-yl}ethanone](/img/structure/B4236769.png)

![N-allyl-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236782.png)

![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236798.png)
![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)






![N-(2-hydroxyethyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4236853.png)
